molecular formula C14H13BrN2OS B2849550 4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 304690-76-4

4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2849550
CAS No.: 304690-76-4
M. Wt: 337.24
InChI Key: CFZNVWNPKMDGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” is a chemical compound. It is an active pharmaceutical intermediate . It is part of a library of compounds that have been designed, synthesized, and evaluated to find novel quorum sensing inhibitors .

Scientific Research Applications

Antifungal Agents

Research on derivatives similar to 4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has demonstrated their potential as antifungal agents. For instance, compounds synthesized by reacting 5-(bromoacetyl) salicylamide with thiourea and other reagents showed promising antifungal activity, suggesting that modifications to the thiazolyl benzamide structure can influence biological activity (Narayana et al., 2004).

Antibacterial Agents

Analogues of benzothiazolyl substituted pyrazol-5-ones have been reported to display significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This research indicates the potential for structural analogues of this compound to serve as novel antibacterial agents, highlighting the importance of the benzothiazole moiety in contributing to microbial inhibition (Palkar et al., 2017).

Photodynamic Therapy for Cancer

Studies have explored the use of compounds with benzothiazole derivatives in photodynamic therapy (PDT) for cancer treatment. A specific investigation focused on the synthesis and characterization of new zinc phthalocyanines substituted with benzothiazole-derived groups. These compounds demonstrated high singlet oxygen quantum yields, suggesting their potential efficacy as photosensitizers in PDT (Pişkin et al., 2020).

Anticancer Activity

Another area of research involves the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, indicating the potential anticancer activity of these compounds. This research underscores the utility of incorporating the benzamide moiety, as seen in this compound, for developing anticancer agents (Tiwari et al., 2017).

Heterocyclic Synthesis

The synthesis of heterocyclic compounds using structures related to this compound has been explored for creating diverse organic molecules with potential biological and material applications. This research exemplifies the versatility of benzothiazole derivatives in organic synthesis, leading to compounds with varied biological and physicochemical properties (Mohareb et al., 2004).

Properties

IUPAC Name

4-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h5-8H,1-4H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZNVWNPKMDGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromobenzoyl chloride (1.5 g, 6.83 mmol) and 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine (1.054 g, 6.83 mmol) were dissolved in Pyridine (15 ml) and stirred at 50° C. for 1.5 h. The reaction mixture was cooled to room temperature and poured in water. The solid formed was filtered, washed with water. The solids were co-evaporated with toluene twice to afford 1.8 g of 4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (78%) as a yellow solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.054 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.